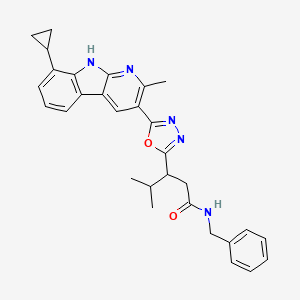
Anti-MRSA agent 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-MRSA agent 6 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a type of bacteria that has developed resistance to many antibiotics. MRSA is a significant cause of hospital-acquired infections and poses a serious public health threat due to its resistance to conventional treatments . This compound has shown promising results in pre-clinical and clinical studies, making it a potential candidate for treating MRSA infections.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 6 involves multiple steps, including the formation of key intermediates and their subsequent reactionsCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and efficacy of the compound. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency .
化学反応の分析
Types of Reactions: Anti-MRSA agent 6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Anti-MRSA agent 6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and its potential to disrupt biofilm formation.
Medicine: Explored as a therapeutic agent for treating MRSA infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
作用機序
The mechanism of action of Anti-MRSA agent 6 involves targeting specific pathways essential for bacterial survival. It primarily disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, by inhibiting key enzymes involved in its biosynthesis. This leads to cell lysis and death of the bacteria. Additionally, this compound may interfere with other cellular processes, such as DNA replication and protein synthesis, further enhancing its antibacterial activity .
類似化合物との比較
Anti-MRSA agent 6 is unique compared to other anti-MRSA compounds due to its specific mechanism of action and higher potency. Similar compounds include:
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis but has limitations due to resistance development.
Daptomycin: A lipopeptide antibiotic that disrupts cell membrane integrity but may cause side effects like muscle toxicity.
特性
分子式 |
C16H11F2N3 |
|---|---|
分子量 |
283.27 g/mol |
IUPAC名 |
2,5-difluoro-N-[(E)-quinolin-3-ylmethylideneamino]aniline |
InChI |
InChI=1S/C16H11F2N3/c17-13-5-6-14(18)16(8-13)21-20-10-11-7-12-3-1-2-4-15(12)19-9-11/h1-10,21H/b20-10+ |
InChIキー |
PPFKQUSDPLHQGP-KEBDBYFISA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=N/NC3=C(C=CC(=C3)F)F |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=NNC3=C(C=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


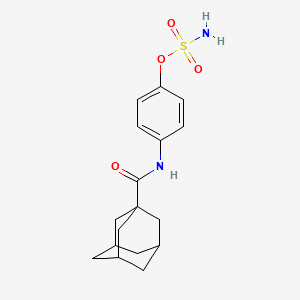
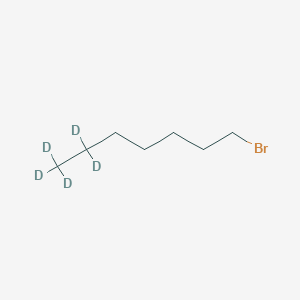
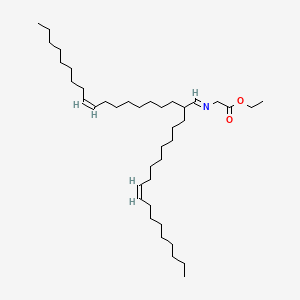
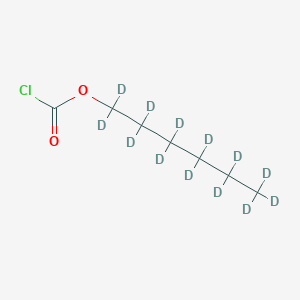




![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)



![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)
